N-Acetylindoline-2-carboxylic acid
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Overview
Description
N-Acetylindoline-2-carboxylic acid is a derivative of indole-2-carboxylic acid, an important building block in synthetic organic chemistry. It has been the focus of many researchers in the study of pharmaceutical compounds .
Synthesis Analysis
The racemization of this compound in p-xylene revealed beneficial rate enhancements due to microwave effects, by comparing conventional and microwave heating . The magnitude of this effect was governed by the degree of heterogeneity of the reaction system .Molecular Structure Analysis
The structure of this compound incorporates a carboxyl functional group, CO2H. The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon. The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .Chemical Reactions Analysis
The racemization of this compound in p-xylene revealed beneficial rate enhancements due to microwave effects, by comparing conventional and microwave heating . The magnitude of this effect was governed by the degree of heterogeneity of the reaction system .Physical And Chemical Properties Analysis
Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H. The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon. The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .Scientific Research Applications
Microwave-Assisted Chemical Processes
- The racemization of N-acetylindoline-2-carboxylic acid in p-xylene under microwave heating demonstrates rate enhancements compared to conventional heating. This process's effectiveness depends on factors such as the degree of heterogeneity in the reaction system, catalyst amount, temperature, and cosolvent presence. This study illustrates the potential of microwave technology in optimizing chemical reactions involving this compound (Dressen et al., 2009).
Drying Processes of Pharmaceutical Intermediates
- Research on the drying behavior of (S)-N-acetylindoline-2-carboxylic acid, a pharmaceutical intermediate, shows that microwave irradiation can significantly reduce drying time while maintaining low sample temperatures. This finding is crucial for handling thermally unstable or labile products in the pharmaceutical industry (Pinchukova et al., 2010).
Conformational Studies for New Material Design
- An experimental and computational study on (S)-indoline-2-carboxylic acid derivatives, including methyl (S)-1-acetylindoline-2-carboxylate, reveals its potential as a proline mimetic. This compound shows a unique tendency towards the cis amide isomer in polar solvents, suggesting its utility in designing different secondary structures and new materials (Pollastrini et al., 2021).
Chemical Synthesis and Transformation
- The transformation of indoline-2-carboxylic acid into various derivatives, like 6-nitroindoline-2-carboxylic acid, demonstrates its versatility in chemical synthesis. This process involves steps like dehydrogenation and nitration, highlighting the compound's adaptability in creating different chemical structures (Lavrenov et al., 2002).
Mechanism of Action
Target of Action
N-Acetylindoline-2-carboxylic acid, also known as 1-acetylindoline-2-carboxylic acid, has been found to primarily target the HIV-1 integrase . This enzyme plays a crucial role in the life cycle of HIV-1 . Another potential target is the mycobacterial membrane protein large 3 (MmpL3) , a transporter that is vital for the translocation of mycolic acids across the plasma membrane .
Mode of Action
The compound inhibits the strand transfer of HIV-1 integrase . The indole nucleus of the compound chelates with two Mg^2+ ions within the active site of the integrase . This interaction impairs the viral replication process .
Biochemical Pathways
The compound affects the pathway involving the HIV-1 integrase . By inhibiting the strand transfer of this enzyme, it disrupts the life cycle of HIV-1 . The compound’s interaction with the integrase enzyme can lead to the impairment of viral replication .
Result of Action
The primary result of the compound’s action is the inhibition of HIV-1 replication . By inhibiting the strand transfer of HIV-1 integrase, the compound effectively impairs the viral replication process . This can potentially lead to a decrease in the viral load in patients with HIV-1 .
Biochemical Analysis
Biochemical Properties
N-Acetylindoline-2-carboxylic acid, as an indole derivative, may interact with multiple receptors, contributing to its potential biological activities The specific enzymes, proteins, and other biomolecules it interacts with could vary depending on the context of its use
Cellular Effects
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These activities suggest that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
As a carboxylic acid derivative, it can be distinguished from aldehydes and ketones by the presence of a group containing an electronegative heteroatom . This suggests that it might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic pathways, contributing to their diverse biological and clinical applications .
Transport and Distribution
It’s important to consider that the transport and distribution of a compound can be influenced by various factors, including transporters, binding proteins, and effects on localization or accumulation .
Subcellular Localization
The subcellular localization of a compound can affect its activity or function, potentially involving targeting signals or post-translational modifications .
properties
IUPAC Name |
1-acetyl-2,3-dihydroindole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-7(13)12-9-5-3-2-4-8(9)6-10(12)11(14)15/h2-5,10H,6H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMIMMRKTFZDKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC2=CC=CC=C21)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901335392 |
Source
|
Record name | 1-Acetyl-2-indolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901335392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
82923-75-9 |
Source
|
Record name | 1-Acetyl-2-indolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901335392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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